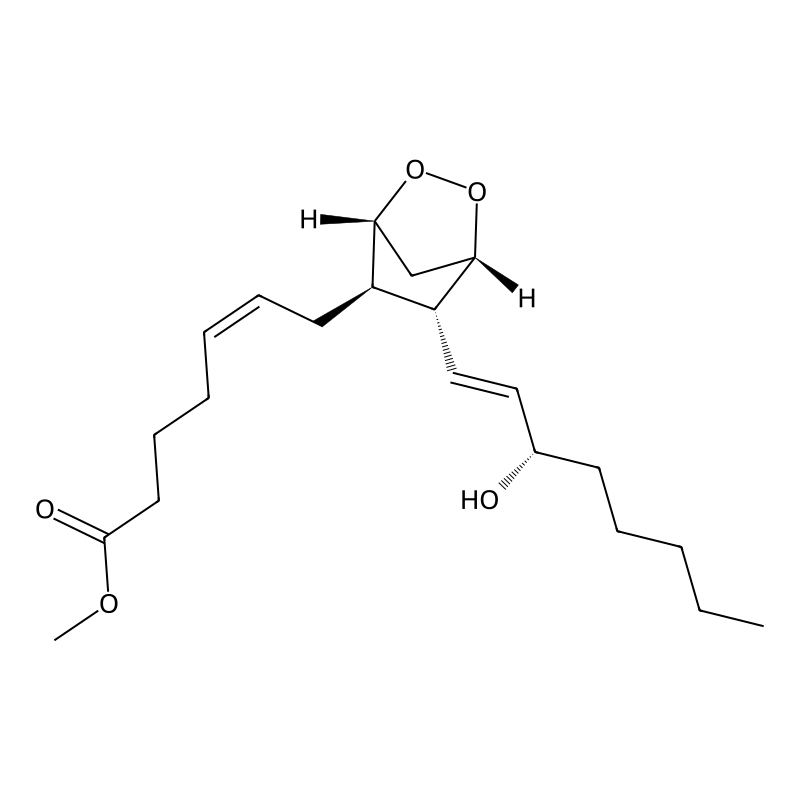

Pgh2 methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pgh2 methyl ester, also known as prostaglandin H2 methyl ester, is a derivative of prostaglandin H2, a biologically active lipid compound involved in various physiological processes. Prostaglandins are known for their roles in inflammation, pain modulation, and regulation of various bodily functions. The methyl ester form of prostaglandin H2 is synthesized to enhance its stability and solubility, making it a valuable compound in both research and therapeutic applications.

- Hydrolysis: The ester can be hydrolyzed back to prostaglandin H2 and methanol in the presence of water and an acid or base catalyst.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties or facilitate further synthesis.

- Reduction: Pgh2 methyl ester can be reduced to form other prostaglandin derivatives, which may exhibit different biological activities.

These reactions are essential for modifying the compound for specific applications or studying its biological effects.

Several methods exist for synthesizing Pgh2 methyl ester:

- Direct Esterification: Prostaglandin H2 is reacted with methanol in the presence of an acid catalyst to form Pgh2 methyl ester.

- Transesterification: Starting from other fatty acid methyl esters or triglycerides, the reaction with prostaglandin H2 can yield Pgh2 methyl ester.

- Chemical Modifications: Utilizing various reagents such as thionyl chloride or trimethylchlorosilane can facilitate the conversion of free acids to their corresponding methyl esters under controlled conditions .

These methods highlight the versatility in synthesizing this compound based on available starting materials and desired purity levels.

Pgh2 methyl ester finds applications across multiple fields:

- Pharmaceutical Research: Used as a reference compound in studies exploring the pharmacological effects of prostaglandins.

- Biochemical Studies: Serves as a tool for investigating signaling pathways involving prostaglandins.

- Therapeutic Development: Potentially useful in developing anti-inflammatory drugs or treatments targeting pain pathways.

Its stability and solubility make it particularly suitable for laboratory use and formulation into drug delivery systems.

Interaction studies involving Pgh2 methyl ester often focus on its binding affinities and effects on various receptors:

- Receptor Binding: Research indicates that Pgh2 methyl ester interacts with specific receptors involved in inflammation and pain signaling.

- Synergistic Effects: Studies may explore how it interacts with other biochemical agents or drugs to enhance therapeutic outcomes.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems helps elucidate its pharmacokinetics and potential side effects.

These studies contribute to a deeper understanding of how Pgh2 methyl ester functions within biological systems.

Pgh2 methyl ester shares structural similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Prostaglandin E1 Methyl Ester | Similar backbone | Exhibits different receptor activity |

| Prostaglandin F2α Methyl Ester | Similar backbone | More potent vasodilator than Pgh2 |

| Arachidonic Acid Methyl Ester | Precursor structure | Directly involved in prostaglandin synthesis |

Pgh2 methyl ester is unique due to its specific role in modulating physiological responses related to inflammation and pain without the broader effects seen with other prostaglandins. Its distinct chemical properties allow for targeted therapeutic applications while minimizing undesired side effects associated with other compounds in the same class.

Prostaglandin H2 (PGH2) emerged as a critical biochemical intermediate following the isolation of prostaglandin endoperoxides in the 1970s. As the first stable product of arachidonic acid metabolism via cyclooxygenase (COX) enzymes, PGH2 serves as the precursor for all canonical prostaglandins, including thromboxane A2, prostacyclin, and prostaglandins E2/D2/F2α. The inherent instability of PGH2—with a half-life of 90–100 seconds at room temperature—posed significant challenges for early structural studies. Methyl esterification, a common chemical modification for lipid stabilization, was subsequently applied to PGH2 to produce prostaglandin H2 methyl ester (PGH2-Me). This derivative retains the bicyclic endoperoxide core (C9–C11) and C15 hydroperoxy group while substituting the carboxylic acid with a methyl ester, enhancing its utility in experimental settings.

Significance of Prostaglandin H2 Methyl Ester in Prostaglandin Research

PGH2-Me has become indispensable for elucidating prostaglandin biosynthesis and receptor interactions. Unlike native PGH2, which rapidly degrades into 12-hydroxyheptadecatrienoic acid (HHT) and malondialdehyde, the methyl ester form exhibits improved stability, enabling crystallographic studies and precise characterization of enzyme kinetics. For example, nuclear magnetic resonance (NMR) analyses of PGH2-Me at 500 MHz revealed non-equivalent methylene protons in C6D6, providing critical insights into the steric constraints governing its enzymatic transformations. Furthermore, PGH2-Me serves as a reference standard for mass spectrometry (MS) and chromatography, facilitating the identification of prostaglandin metabolites in biological matrices.

Objectives of the Study: Bridging Structural and Functional Insights

This article synthesizes multidisciplinary data to address three objectives:

- Resolve the structural features of PGH2-Me through comparative analysis of spectroscopic and crystallographic data.

- Map its role in prostaglandin biosynthesis pathways, particularly in substrate channeling between COX isoforms and terminal synthases.

- Evaluate its applications in pharmacological research, including enzyme inhibition studies and prodrug development.

Nomenclature and IUPAC Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (5Z,9α,11α,13E,15S)-9,11-epidioxy-15-hydroxyprosta-5,13-dien-1-oate [11]. The compound is registered under Chemical Abstracts Service number 63942-75-6 [11]. Alternative systematic names include 2,3-Dioxabicyclo[2.2.1]heptane,prosta-5,13-dien-1-oic acid derivative [11]. The common nomenclature designates this compound as prostaglandin H2 methyl ester, reflecting its derivation from the parent prostaglandin H2 molecule through methylation of the carboxylic acid functional group [11].

The molecular designation follows established prostaglandin naming conventions, where the "H2" designation indicates the presence of the characteristic endoperoxide bridge structure [5]. The methyl ester modification is denoted in the systematic name through the "methyl" prefix and the "-oate" suffix, indicating the esterification of the terminal carboxylic acid group [11].

Physical and Chemical Properties: Molecular Weight, Solubility, Stability

Fundamental Molecular Characteristics

Prostaglandin H2 methyl ester possesses a molecular formula of C21H34O5 with a molecular weight of 366.50 grams per mole [11]. The exact mass has been determined to be 366.241 daltons [11]. The compound exists as a solid under standard conditions and requires storage at -20°C to maintain stability [10].

Solubility Characteristics

The methyl ester modification significantly alters the solubility profile compared to the free acid form . Prostaglandin methyl esters generally exhibit enhanced lipid solubility, which is attributed to the reduction in hydrogen bonding capacity through esterification of the carboxylic acid group [26]. This enhanced lipophilicity facilitates improved membrane permeability and cellular uptake compared to the corresponding free acids [26].

Research on related prostaglandin methyl esters has demonstrated that these derivatives show markedly different solubility behavior in various solvents [38]. The methyl esterification reduces the polar surface area of the molecule, thereby increasing solubility in organic solvents while potentially decreasing aqueous solubility [38]. However, the overall bioavailability may be enhanced due to improved membrane penetration characteristics [36].

Stability Properties

The stability of prostaglandin H2 methyl ester represents one of its most significant advantages over the parent compound . While prostaglandin H2 free acid exhibits extreme instability with a half-life of only 90-100 seconds under physiological conditions [6] [8], the methyl ester derivative demonstrates considerably enhanced stability . This stabilization is primarily attributed to the protection of the carboxylic acid group, which reduces the overall reactivity of the molecule [12].

The endoperoxide bridge, a characteristic feature of prostaglandin H2 derivatives, remains intact in the methyl ester form but exhibits reduced reactivity compared to the free acid [12]. Storage at -20°C is recommended to maintain long-term stability, with the compound remaining stable for extended periods under these conditions [10] [20].

Stereochemical Configuration: Endoperoxide Bridge and Side-Chain Geometry

Endoperoxide Bridge Structure

The stereochemical configuration of prostaglandin H2 methyl ester centers around the critical endoperoxide bridge located between carbon atoms 9 and 11 [8]. This bicyclic peroxide structure adopts a 2,3-dioxabicyclo[2.2.1]heptane configuration with specific α,α stereochemistry at both the C9 and C11 positions [23] [27]. The endoperoxide bridge enforces a rigid cis relationship between the oxygen atoms, creating a highly strained ring system that contributes to the compound's reactivity profile [28].

Nuclear magnetic resonance spectroscopy studies of prostaglandin H2 derivatives have identified characteristic signals at 4.58 δ and 4.47 δ for the C-9 and C-11 protons respectively, confirming the endoperoxide bridge configuration [12]. This stereochemical arrangement is critical for the biological activity and chemical reactivity of the compound [9].

Stereocenter Configuration

Prostaglandin H2 methyl ester contains five defined stereocenters with absolute stereochemistry [8]. The compound exhibits two E/Z centers, contributing to its complex three-dimensional structure [8]. The stereochemical configuration follows the natural prostaglandin pattern with 15S configuration at the hydroxyl-bearing carbon and specific Z and E geometries for the double bonds at positions 5 and 13 respectively [23] [27].

The side-chain geometry is particularly important for biological recognition and activity [21]. The (5Z,13E) configuration of the double bonds creates the characteristic prostanoic acid backbone structure that is essential for prostaglandin receptor binding and enzymatic recognition [24]. The 15S-hydroxy group adopts a specific spatial orientation that contributes to the overall molecular conformation [21].

Conformational Analysis

The rigid endoperoxide bridge significantly restricts conformational flexibility in the central region of the molecule [28]. This conformational constraint influences both the chemical reactivity and biological activity of the compound [22]. The bicyclic endoperoxide system adopts a boat-like conformation that positions the oxygen atoms in a specific geometric arrangement [25].

The conformational preferences of the side chains are influenced by the central ring constraint, with the α-chain (carboxylic acid ester terminus) and ω-chain (hydroxyl terminus) adopting extended conformations that minimize steric interactions [22]. These conformational characteristics are crucial for understanding the compound's interactions with biological targets and its stability profile [25].

Comparative Analysis with Prostaglandin H2 Free Acid

Molecular Structure Differences

The primary structural difference between prostaglandin H2 methyl ester and the free acid lies in the terminal functional group modification [4] [7]. The free acid possesses a molecular formula of C20H32O5 with a molecular weight of 352.47 grams per mole, while the methyl ester shows the addition of a methyl group (CH2 unit) resulting in C21H34O5 and 366.50 grams per mole [4] [7] [11]. This seemingly minor modification profoundly impacts the compound's physicochemical properties .

The esterification eliminates the ionizable carboxylic acid group, fundamentally altering the compound's charge distribution and hydrogen bonding capacity [17]. This modification reduces the polar surface area and alters the molecular electrostatic potential, influencing both solubility and membrane permeability characteristics [26].

Stability Comparison

The most significant advantage of the methyl ester derivative is its dramatically improved stability profile [6] [8]. While prostaglandin H2 free acid undergoes rapid decomposition with a half-life of 90-100 seconds under physiological conditions, the methyl ester exhibits markedly enhanced stability [6] [8]. This stabilization allows for extended storage periods and facilitates research applications that would be impossible with the unstable free acid .

The enhanced stability of methyl esters is a well-documented phenomenon in prostaglandin chemistry [17]. Studies on ester hydrolysis have demonstrated that methyl esters of fatty acids and prostaglandins exhibit significantly slower hydrolysis rates compared to other ester types [17]. This property makes the methyl ester particularly valuable for analytical and research purposes [12].

Solubility and Bioavailability Considerations

The methylation significantly alters the solubility profile, generally increasing lipophilicity while potentially decreasing aqueous solubility [26] [36]. Research on prostaglandin ester prodrugs has demonstrated that ester derivatives often exhibit improved membrane penetration compared to free acids [26]. The apparent permeability coefficients for prostaglandin esters can be substantially higher than those of the corresponding free acids, particularly across lipid membranes [26].

However, the relationship between esterification and bioavailability is complex [36]. While the methyl ester may exhibit improved membrane penetration, it requires hydrolysis to the active free acid form for biological activity [34]. The balance between stability, permeability, and hydrolysis kinetics determines the overall bioavailability profile [36].

Chemical Reactivity Differences

The methyl ester modification significantly reduces the overall chemical reactivity of the molecule compared to the free acid [12]. The free carboxylic acid group in prostaglandin H2 is highly reactive and contributes to the compound's instability [6]. Esterification protects this reactive center, reducing unwanted side reactions and decomposition pathways [12].

The endoperoxide bridge remains the primary reactive center in both compounds, but its reactivity is modulated by the overall electronic environment of the molecule [9]. The electron-withdrawing effect of the carboxylic acid group is reduced in the methyl ester, potentially altering the electrophilicity of the endoperoxide bridge [9].

Data Tables

Table 1: Chemical and Physical Properties of Prostaglandin H2 Methyl Ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 63942-75-6 | [11] |

| Molecular Formula | C21H34O5 | [11] |

| Molecular Weight (g/mol) | 366.50 | [11] |

| Exact Mass (Da) | 366.241 | [11] |

| IUPAC Name | Methyl (5Z,9α,11α,13E,15S)-9,11-epidioxy-15-hydroxyprosta-5,13-dien-1-oate | [11] |

| Physical State | Solid | [10] |

| Stereochemistry | Absolute | [8] |

| Defined Stereocenters | 5/5 | [8] |

| E/Z Centers | 2 | [8] |

| Storage Temperature | -20°C | [10] [20] |

Table 2: Comparative Analysis - Prostaglandin H2 Methyl Ester vs Prostaglandin H2 Free Acid

| Property | Prostaglandin H2 Free Acid | Prostaglandin H2 Methyl Ester | Source |

|---|---|---|---|

| Molecular Formula | C20H32O5 | C21H34O5 | [4] [7] [11] |

| Molecular Weight (g/mol) | 352.47 | 366.50 | [4] [7] [11] |

| CAS Number | 42935-17-1 | 63942-75-6 | [4] [7] [11] |

| Stability | Unstable (90-100 s half-life) | Enhanced stability | [6] [8] |

| Solubility Enhancement | Lower aqueous solubility | Improved lipid solubility | [26] |

| Storage Requirements | Requires immediate use | Stable at -20°C | [10] [20] |

| Chemical Reactivity | Highly reactive endoperoxide | Protected carboxylic acid group | [12] |

Cyclooxygenase-Mediated Pathway

The biochemical synthesis of prostaglandin H2 methyl ester begins with the enzymatic conversion of arachidonic acid through the cyclooxygenase pathway [1] [2]. The process involves two distinct cyclooxygenase isoforms: cyclooxygenase-1 and cyclooxygenase-2, both of which metabolize arachidonic acid to prostaglandin H2 [1]. The conversion from arachidonic acid to prostaglandin H2 is a two-step process catalyzed by cyclooxygenase enzymes [2].

First, cyclooxygenase-1 catalyzes the addition of two free oxygen molecules to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 [2]. Second, cyclooxygenase-2 reduces the peroxide functional group to a secondary alcohol, forming prostaglandin H2 [2]. Other peroxidases like hydroquinone have been observed to reduce prostaglandin G2 to prostaglandin H2 [2].

Enzyme Source and Preparation

An easy biochemical preparation of the prostaglandin endoperoxides, prostaglandin H1 and prostaglandin H2, has been described using sheep seminal vesicle microsomes [3]. The microsomal fraction of homogenates of sheep vesicular glands serves as an effective enzyme source for the conversion of arachidonic acid to prostaglandin endoperoxides [4] [5].

The enzymatic synthesis involves short-time incubation of arachidonic acid with the microsomal fraction in the presence of specific cofactors [5]. Conversion of the endoperoxide into prostaglandin E2 was stimulated by reduced glutathione but suppressed by p-mercuribenzoate and N-ethylmaleimide [4].

Reaction Conditions and Optimization

The biochemical synthesis requires careful control of reaction conditions to maximize yield and maintain enzyme activity. The prostaglandin H2 produced through enzymatic conversion is unstable at room temperature, with a half-life of 90-100 seconds [2]. This instability necessitates immediate conversion to the more stable methyl ester form.

The cyclooxygenase enzymes exhibit dual functionality, possessing both cyclooxygenase and peroxidase activities [6]. The cyclooxygenase activity oxygenates arachidonic acid to the hydroperoxy endoperoxide prostaglandin G2, and the peroxidase activity reduces prostaglandin G2 to the hydroxy endoperoxide prostaglandin H2 [6].

Chemical Synthesis: Total Synthesis Strategies and Key Reactions

Johnson-Nidy Total Synthesis Method

The synthesis of prostaglandin H2 methyl ester was first reported by Johnson and colleagues in 1977 [7] [8]. This pioneering work established the foundation for chemical approaches to prostaglandin endoperoxide synthesis. The synthetic prostaglandin H2 methyl ester was characterized through gas chromatographic-mass spectral analysis and demonstrated biological activity comparable to the natural compound [9].

Nicolaou Endoperoxide Synthesis

Nicolaou and coworkers developed synthetic approaches for prostaglandin H2 and prostacyclin analogs, including tetrathia-prostaglandin H2 and prostacyclin-ketal methyl ester [10]. These synthetic methods provided important structural analogs for biological studies and demonstrated the feasibility of preparing stable endoperoxide systems through chemical synthesis.

Biomimetic Synthesis Approaches

A biomimetic approach to prostaglandin endoperoxide synthesis involves the conversion of arachidonic acid to the prostaglandin endoperoxide prostaglandin G2, serving as a chemical analog of the biosynthetic pathway [8]. This method attempts to replicate the natural enzymatic process through purely chemical means, though typically with lower efficiency than enzymatic methods.

Modern Catalytic Methods

Recent advances in prostaglandin synthesis have employed transition metal catalysis and organocatalytic approaches [11] [12]. These methods offer improved stereoselectivity and reaction efficiency. A concise and stereoselective total synthesis of tricyclic prostaglandin D2 metabolite methyl ester was accomplished in 8 steps using nickel-catalyzed dicarbofunctionalization, palladium-catalyzed carbonylative spirolactonization, and Z-selective cross metathesis [11].

Purification Techniques: Chromatographic and Crystallization Approaches

High-Performance Liquid Chromatography Methods

The extensive literature on prostaglandin H2 biology and metabolism has relied almost exclusively on traditional separation methods using gravity flow silicic acid columns [13]. However, such prostaglandin H2 preparations were found to contain varying amounts of 12-hydroxy-5,8,10-heptadecatrienoic acid, prostaglandin E2, prostaglandin F2α and other minor impurities [13].

A fast, nondestructive purification scheme for prostaglandin H2 using a nonaqueous, bonded-phase high-performance liquid chromatography system was developed to address these limitations [14] [13]. The labile nature of prostaglandin H2 in aqueous systems makes traditional reversed-phase high-performance liquid chromatography techniques unacceptable for preparative isolation of high purity prostaglandin H2 [13].

Cyano-Bonded Phase Chromatography

Several stationary phases were evaluated, and the cyano-bonded phase showed the best selectivity for resolving prostaglandin H2 from its major contaminants [13]. Separations were performed on self-packed columns using a hexane-isopropanol gradient [13]. Peaks were detected both by liquid scintillation counting and ultraviolet spectrophotometry at 214 nanometers [13].

Preparative High-Performance Liquid Chromatography

A preparative high-performance liquid chromatography purification scheme for the isolation of prostaglandin endoperoxides prepared by short-time incubation of carbon-14-labeled arachidonic acid with sheep seminal vesicle microsomes was developed [15]. Milligram quantities of prostaglandin G2 and prostaglandin H2 were obtained in greater than or equal to 95% purity within the shortest time [15].

Supercritical Fluid Chromatography

Trace amounts of prostaglandins were selectively analyzed without derivatization using supercritical fluid extraction and open tubular column supercritical fluid chromatography [16]. An open tubular column was used with carbon dioxide as the mobile phase and with universal flame ionization detection [16]. The minimum detectable quantity using the direct injection method was 9 nanograms for 15-propionate prostaglandin F2α isopropyl ester [16].

Crystallization Methods

Prostaglandin-H synthase from ram seminal vesicles was crystallized for X-ray structure analysis [17]. Single crystals can be obtained from concentrated solutions of prostaglandin-H synthase in the presence of polyethylene glycol 4000 as a precipitant [17]. Crystallization occurs during gas phase equilibration with a concentrated salt solution [17].

Methyl Esterification: Reaction Conditions and Yield Optimization

Diazomethane Esterification

Trimethylsilyldiazomethane reacts rapidly with carboxylic acids to give methyl esters [18]. Although methanol is recommended in these reactions, methanol is not the methylating agent [18]. This method provides excellent yields and selectivity for prostaglandin esterification, though safety concerns limit its widespread application.

Fischer Esterification

Fischer esterification is best suited for simple alcohols such as methanol or ethanol which can be used in large excess as solvent [18]. Under acidic conditions using concentrated sulfuric acid as a catalyst, the water on the product side is removed causing the equilibrium to shift in favor of the products [19]. Primary and secondary alcohols work well, while tertiary alcohols and phenols work poorly [18].

Steglich Esterification

Steglich esterification is a good alternative for substrates that are acid sensitive [18]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is sometimes used in place of dicyclohexylcarbodiimide [18]. The reaction is commonly employed for the formation of tert-butyl esters and provides high yields under mild conditions suitable for sensitive prostaglandin substrates.

Optimization Parameters

The synthesis of fatty acid methyl esters has been optimized using response surface methodology-central composite design to maximize yield [20]. The optimum conditions for transesterification were found to be a methanol to oil ratio of 11.98:1, catalyst loading of 1.03 weight percent, and reaction time of 2 hours, resulting in conversion of 95.03 weight percent [20].